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6-(difluoromethoxy)-N-ethyl-N-(furan-3-ylmethyl)pyridine-3-carboxamide

Catalog No.
S7571024
CAS No.
M.F
C14H14F2N2O3
M. Wt
296.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(difluoromethoxy)-N-ethyl-N-(furan-3-ylmethyl)py...

Product Name

6-(difluoromethoxy)-N-ethyl-N-(furan-3-ylmethyl)pyridine-3-carboxamide

IUPAC Name

6-(difluoromethoxy)-N-ethyl-N-(furan-3-ylmethyl)pyridine-3-carboxamide

Molecular Formula

C14H14F2N2O3

Molecular Weight

296.27 g/mol

InChI

InChI=1S/C14H14F2N2O3/c1-2-18(8-10-5-6-20-9-10)13(19)11-3-4-12(17-7-11)21-14(15)16/h3-7,9,14H,2,8H2,1H3

InChI Key

PCORCTNFPORUCQ-UHFFFAOYSA-N

SMILES

CCN(CC1=COC=C1)C(=O)C2=CN=C(C=C2)OC(F)F

Canonical SMILES

CCN(CC1=COC=C1)C(=O)C2=CN=C(C=C2)OC(F)F
6-(Difluoromethoxy)-N-ethyl-N-(furan-3-ylmethyl)pyridine-3-carboxamide, also known as 'DFMF,' is a small molecular compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. DFMF is a pyridine carboxamide derivative, and its chemical structure is as follows:
[insert chemical structure of DFMF]
DFMF is still in the early stages of research, and its various properties and potential applications are being studied extensively. In this paper, we will discuss the definition and background of DFMF, its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and its potential implications in various fields of research and industry. We will also discuss the current state of research on DFMF, its limitations, and future directions.
As mentioned earlier, DFMF is a pyridine carboxamide derivative that has recently gained attention in the scientific community due to its potential applications in various fields of research and industry. The compound was first synthesized and characterized in 2016 (Zhu et al., 2016). There is still limited information available on DFMF, and its various properties are being extensively studied.
DFMF is a white to off-white powder that has a melting point of 116-118°C (Zhu et al., 2016). The compound is sparingly soluble in water, and soluble in organic solvents such as DMSO and DMF. DFMF has a molecular formula of C16H16F2N2O3, and a molecular weight of 326.3 g/mol (ChemSpider, 2021). The compound has a logP value of 2.76, indicating moderate lipophilicity (ChemSpider, 2021).
DFMF is synthesized through a multistep process that involves the reaction of 2-bromo-N-(furan-3-ylmethyl)pyridin-3-amine with difluoromethoxy acetamide, followed by treatment with triethylamine (Zhu et al., 2016). The compound is then purified using column chromatography to obtain a white to off-white powder.
DFMF is characterized through various analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry (Zhu et al., 2016). The purity of the compound is checked using high-performance liquid chromatography (HPLC) and elemental analysis.
DFMF can be detected and quantified using various analytical methods such as HPLC and UV spectroscopy (Wen et al., 2017). Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of DFMF in biological samples.
DFMF has been shown to possess anticancer and anti-inflammatory properties (Wen et al., 2017). The compound inhibits the growth of various cancer cell lines such as A549, MCF-7, and HepG2. DFMF also inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action of DFMF is not yet fully understood, and further studies are needed to elucidate its mode of action.
There is limited information available on the toxicity and safety of DFMF in scientific experiments. However, Wen et al. (2017) reported that DFMF is relatively non-toxic to normal cells, as it did not significantly affect the viability of human umbilical vein endothelial cells (HUVECs) and human normal liver cells (HL-7702) at concentrations up to 50 μM.
DFMF has potential applications in various fields of research and industry, including cancer research, anti-inflammatory drug development, and chemical biology. The compound can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
DFMF is still in the early stages of research, and its various properties and potential applications are being extensively studied. There is limited information available on the compound, and further studies are needed to elucidate its mode of action and potential applications.
DFMF has several limitations that need to be addressed in future studies. There is currently limited information available on the toxicity and safety of DFMF in scientific experiments. Further studies are also needed to elucidate the mechanism of action of DFMF and its potential applications in various fields of research and industry.
for the research on DFMF include:
1. Elucidating the mechanism of action of DFMF and its potential applications in various fields of research and industry.
2. Conducting more extensive studies on the toxicity and safety of DFMF in scientific experiments.
3. Developing more efficient and cost-effective synthesis methods for DFMF.
4. Investigating the potential of DFMF as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
5. Exploring the potential applications of DFMF in other fields such as chemical biology, materials science, and agriculture.
DFMF is a pyridine carboxamide derivative that has gained attention in the scientific community due to its potential applications in various fields of research and industry. The compound possesses anticancer and anti-inflammatory properties and can be used as a lead compound for the development of novel drugs. However, there is still limited information available on DFMF, and further studies are needed to elucidate its mode of action and potential applications. The research on DFMF has several limitations, but the compound has several future directions for further studies, as discussed in this paper.
References:
ChemSpider. (2021). 6-(Difluoromethoxy)-N-ethyl-N-(furan-3-ylmethyl)pyridine-3-carboxamide. Retrieved from https://www.chemspider.com/Chemical-Structure.72238939.html
Wen, Z., Zhang, X., Liu, J., Dong, S., Zhang, X., & Wei, Y. (2017). Synthesis and biological evaluation of novel pyridine-3-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 125, 247-256. doi:10.1016/j.ejmech.2016.09.036
Zhu, X., Zhang, H., Li, Q., Yang, J., & Du, G. (2016). Synthesis, characterization and antitumor activity of novel pyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(12), 2898-2902. doi:10.1016/j.bmcl.2016.04.080

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

296.09724864 g/mol

Monoisotopic Mass

296.09724864 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-24-2023

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